Euxanthone

説明

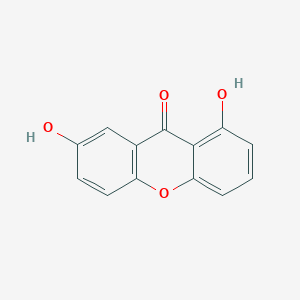

Structure

3D Structure

特性

IUPAC Name |

1,7-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-4-5-10-8(6-7)13(16)12-9(15)2-1-3-11(12)17-10/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXFPEKLLFWHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200947 | |

| Record name | Euxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Euxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-61-3 | |

| Record name | Euxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Euxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Euxanthone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN875WE9R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Euxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Euxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Euxanthone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthone, a naturally occurring xanthenoid, has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental methodologies for its synthesis, extraction, and biological evaluation are presented, alongside a summary of its mechanisms of action, with a focus on key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 1,7-dihydroxy-9H-xanthen-9-one, is a yellow crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,7-dihydroxy-9H-xanthen-9-one |

| Synonyms | 1,7-Dihydroxyxanthone, Purrenone |

| CAS Number | 529-61-3 |

| Molecular Formula | C₁₃H₈O₄ |

| Molecular Weight | 228.20 g/mol |

| Chemical Structure |

|

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 240 °C |

| Boiling Point | 472.6 ± 45.0 °C at 760 mmHg |

| Water Solubility | 6.882 mg/L at 25 °C (estimated) |

| LogP (XLogP3) | 2.8 |

| Density | 1.5 ± 0.1 g/cm³ |

| pKa | Not experimentally determined |

Natural Occurrence and Biosynthesis

This compound is found in a variety of plant species, with commercial production often relying on the purified root extract of Polygala tenuifolia.[1] It has also been isolated from other plants such as those from the Hypericum and Cratoxylum genera.

The biosynthesis of the xanthone core in plants is a complex process that involves the shikimate and acetate pathways. These pathways provide the necessary precursors to form a benzophenone intermediate, which then undergoes regioselective intramolecular oxidative coupling to form the characteristic tricyclic xanthone ring structure.

Pharmacological Properties and Biological Activities

This compound exhibits a range of biological activities that are of significant interest for drug development. These include anticancer, antioxidant, and anti-inflammatory properties.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The table below summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 3: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Human Liver Carcinoma | 13.2 |

It is important to note that the anticancer activity of xanthone derivatives can be significantly influenced by the position and number of hydroxyl groups on the xanthone scaffold.

Antioxidant Activity

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory effects. Its mechanism of action is linked to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. It can reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating several intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to suppress the activation of the transcription factor NF-κB, a key regulator of inflammation and cell survival. This is achieved by inhibiting the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus. Additionally, this compound can modulate the mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, which is involved in cellular responses to stress and inflammation.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been found to modulate this pathway, which may contribute to its anticancer effects. By inhibiting the PI3K/Akt pathway, this compound can promote apoptosis in cancer cells.

Experimental Protocols

This section outlines the general methodologies for the synthesis, extraction, and biological evaluation of this compound.

Chemical Synthesis of this compound

One common method for the synthesis of this compound is the Ullmann condensation . The general workflow is as follows:

Protocol Outline:

-

Condensation: A suitably substituted ortho-chlorobenzoic acid is condensed with a phenolic compound in the presence of a copper catalyst (e.g., copper powder or copper(I) iodide) and a base (e.g., potassium carbonate) at elevated temperatures.

-

Cyclization: The resulting benzophenone intermediate is then subjected to acid-catalyzed intramolecular cyclization to form the xanthone ring. Polyphosphoric acid (PPA) or sulfuric acid are commonly used for this step.

-

Purification: The crude product is purified by column chromatography over silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Extraction and Isolation from Natural Sources

This compound can be extracted from plant materials, such as the roots of Polygala tenuifolia.

Protocol Outline:

-

Drying and Grinding: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration, percolation, or Soxhlet extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. This compound, being moderately polar, will typically be found in the ethyl acetate fraction.

-

Chromatographic Purification: The this compound-rich fraction is further purified using column chromatography (e.g., silica gel or Sephadex LH-20) with a suitable eluent system.

-

Recrystallization: The purified this compound is recrystallized to obtain a high-purity crystalline solid.

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol Outline:

-

Preparation of Solutions: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Solutions of this compound at various concentrations are also prepared.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with different concentrations of this compound in a 96-well plate or cuvettes. A positive control (e.g., ascorbic acid or trolox) and a blank (solvent) are included.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a range of interesting biological activities. Its anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, make it a valuable lead compound for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, isolate, and evaluate the therapeutic potential of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential clinical applications.

References

Euxanthone's Mechanism of Action in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthone, a naturally occurring xanthone derivative found in plants of the Polygala and Garcinia species, has garnered significant interest in the scientific community for its diverse pharmacological activities. Notably, extensive research in various cellular models has elucidated its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, with a focus on its impact on key signaling pathways, induction of apoptosis, and modulation of the cell cycle. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, consolidated quantitative data, and visual representations of the pertinent cellular pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the cytotoxic and other quantitative effects of this compound and related xanthone derivatives across various cellular models. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: IC50 Values of this compound and Other Xanthone Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HCT-116 | Colorectal Cancer | ~20 | [1] |

| Caco-2 | Colorectal Cancer | ~25 | [1] | |

| LoVo | Colorectal Cancer | >50 | [1] | |

| 1,3-dihydroxyxanthone | HeLa | Cervical Cancer | 86-114 | [2] |

| WiDr | Colorectal Cancer | 86-114 | [2] | |

| Novel Prenylated Xanthone | U-87 | Glioblastoma | 6.39 | [3] |

| SGC-7901 | Gastric Cancer | 8.09 | [3] | |

| PC-3 | Prostate Cancer | 6.21 | [3] | |

| A549 | Lung Cancer | 4.84 | [3] | |

| CNE-1 | Nasopharyngeal Cancer | 3.35 | [3] | |

| CNE-2 | Nasopharyngeal Cancer | 4.01 | [3] | |

| Isojacareubin | HEY | Ovarian Cancer | <10 | [4] |

| ES-2 | Ovarian Cancer | <10 | [4] | |

| Secalonic acid D | K562 | Leukemia | 0.43 | [3] |

| HL60 | Leukemia | 0.38 | [3] |

Core Mechanisms of Action

This compound exerts its cellular effects through the modulation of multiple, interconnected signaling pathways that are often dysregulated in disease states, particularly in cancer. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of inflammatory and proliferative signaling cascades.

Induction of Apoptosis

This compound has been consistently shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for its anti-cancer activity. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of caspases, the executioners of apoptosis. In ovarian cancer cells, for instance, xanthone derivatives have been shown to induce apoptosis by regulating the PARP and PI3K/Akt/mTOR signaling pathways[4].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating. The exact phase of the cell cycle that is targeted can vary depending on the cell type and the concentration of this compound.

Modulation of Key Signaling Pathways

This compound's ability to influence apoptosis and the cell cycle is intricately linked to its modulation of several key intracellular signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. This compound has been shown to suppress the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting cell proliferation[5][6]. This inhibitory effect is often observed through the decreased phosphorylation of Akt, a key downstream effector of PI3K. In neuroblastoma cells, the PI3K/Akt pathway is a key regulator of differentiation and survival, and its modulation by therapeutic agents is a subject of intense research[7][8][9].

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases such as p38, ERK, and JNK. This compound has been shown to modulate the MAPK pathway, often by activating the pro-apoptotic p38 MAPK while inhibiting the pro-proliferative ERK signaling[5][6]. In the context of spinal cord injury, activation of p38 MAPK is associated with neuropathic pain, and its modulation is a key therapeutic target[10][11][12].

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases. This compound has been demonstrated to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory and anti-apoptotic genes[5][6].

A significant recent finding has identified the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) as a direct target of this compound[13]. CIP2A is an oncoprotein that is overexpressed in many human cancers and functions by inhibiting the tumor-suppressing activity of Protein Phosphatase 2A (PP2A). By downregulating CIP2A, this compound restores the tumor-suppressive function of PP2A, leading to the dephosphorylation and subsequent degradation of oncogenic proteins such as c-Myc[13][14][15][16][17]. This mechanism represents a key aspect of this compound's anti-cancer activity, particularly in colorectal cancer[13].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a given cell line and to calculate its IC50 value.

Materials:

-

96-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time period.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

The cell population can be differentiated as follows:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well cell culture plates

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

PBS

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Add PI staining solution to the cells and incubate for 15-30 minutes in the dark.

-

Analyze the stained cells by flow cytometry.

-

The DNA content of the cells will be proportional to the PI fluorescence intensity. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in key signaling pathways (e.g., PI3K/Akt, MAPK, CIP2A) after this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest, e.g., p-Akt, Akt, p-p38, p38, CIP2A, β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as previously described.

-

Lyse the cells with RIPA buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

The intensity of the protein bands can be quantified using densitometry software, and the expression levels of the target proteins can be normalized to a loading control (e.g., β-actin).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its analysis.

Caption: this compound's modulation of key signaling pathways.

Caption: General workflow for studying this compound's mechanism.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, primarily due to its multifaceted mechanism of action in cellular models. Its ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways such as PI3K/Akt, MAPK, NF-κB, and CIP2A/PP2A underscores its potential in the development of novel treatments for cancer and other diseases. The detailed protocols and consolidated data presented in this guide are intended to facilitate further research into the promising therapeutic applications of this compound and its derivatives. A thorough understanding of its molecular targets and mechanisms of action is paramount for its successful translation from the laboratory to clinical settings.

References

- 1. Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits traumatic spinal cord injury via anti-oxidative stress and suppression of p38 and PI3K/Akt signaling pathway in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits traumatic spinal cord injury via anti-oxidative stress and suppression of p38 and PI3K/Akt signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT and ERK regulate retinoic acid-induced neuroblastoma cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sequential Dosing in Chemosensitization: Targeting the PI3K/Akt/mTOR Pathway in Neuroblastoma | PLOS One [journals.plos.org]

- 9. PI3K/AKT AND ERK REGULATE RETINOIC ACID-INDUCED NEUROBLASTOMA CELLULAR DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of p38 MAP kinase is involved in central neuropathic pain following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of p38 MAP Kinase is Involved in Central Neuropathic Pain Following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound suppresses tumor growth and metastasis in colorectal cancer via targeting CIP2A/PP2A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer [frontiersin.org]

- 15. From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Knockdown of cancerous inhibitor of protein phosphatase 2A may sensitize NSCLC cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural mechanism for inhibition of PP2A-B56α and oncogenicity by CIP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Properties of Euxanthone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a class of oxygenated heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] These compounds are found as secondary metabolites in various higher plants, fungi, and lichens.[3] Euxanthone (1,7-dihydroxyxanthone) is a naturally occurring xanthonoid that can be isolated from several plant species or produced synthetically.[4] The versatile framework of the xanthone scaffold allows for a wide range of structural modifications, leading to a diverse library of derivatives with numerous biological activities.[5] This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial activities. The guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Pharmacological Properties

This compound derivatives have demonstrated a broad spectrum of pharmacological effects, which are largely dependent on the type, number, and position of functional groups attached to the xanthone skeleton.[6][7] These modifications influence the molecule's ability to interact with various biological targets, leading to a range of therapeutic potentials.[8]

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives.[6][7] These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms of action.

Mechanisms of Action:

-

Inhibition of Topoisomerase: Certain synthetic xanthone derivatives with polyamine moieties have been reported to be potent inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells.[6]

-

Induction of Apoptosis: Many this compound derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[9] For instance, α-mangostin, a well-studied xanthone, can induce apoptosis at concentrations of 15 µM or higher.[9]

-

Cell Cycle Arrest: At lower concentrations (<15 µM), α-mangostin can promote G0/G1 cell cycle arrest, thereby halting the proliferation of cancer cells.[9]

-

Inhibition of Signaling Pathways: this compound derivatives have been shown to modulate key signaling pathways involved in cancer progression, including the p38 mitogen-activated protein kinase (MAPK), human epidermal growth factor receptor 2/phosphatidylinositol-3-kinase/Akt (HER2/PI3K/Akt), and extracellular signal-regulated protein kinase 1/2 (ERK1/2) signaling pathways.[9]

-

Modulation of p53: Some aminated xanthones have been identified as potential p53-activating agents by inhibiting its interaction with murine double minute 2 (MDM2), a negative regulator of p53.[10]

Structure-Activity Relationship (SAR):

-

The presence of a hydroxyl group at the 3-position of the xanthone scaffold appears to be important for anticancer activity against breast cancer cells.[11]

-

Epoxidation of hydroxyxanthones has been shown to increase cytotoxicity against tumor cells.[12]

-

The introduction of a prenyl group at the C-1 position of α-mangostin dramatically increased its anticancer activity against the MCF-7 cell line.[9]

Quantitative Data on Anticancer Activity:

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-hydroxyxanthone | T47D (breast cancer) | 100.19 | [11] |

| 1,3-dihydroxyxanthone | T47D (breast cancer) | >100.19 | [11] |

| 3,6-dihydroxyxanthone | T47D (breast cancer) | >100.19 | [11] |

| 1,3,6-trihydroxyxanthone | T47D (breast cancer) | >100.19 | [11] |

| α-mangostin | LNCaP (prostate cancer) | 5.90 | [9] |

| α-mangostin | 22Rv1 (prostate cancer) | 6.90 | [9] |

| α-mangostin | PC-3 (prostate cancer) | 12.7 | [9] |

| α-mangostin | DU 145 (prostate cancer) | 22.5 | [9] |

| Xanthone derivative 10a | Bel-7402 (hepatoma) | 2.2 ± 0.17 | [13] |

| Xanthone derivative 10e | Bel-7402 (hepatoma) | 3.1 ± 0.15 | [13] |

| Xanthone derivative 10f | HeLa (cervical cancer) | 4.3 ± 0.21 | [13] |

| Xanthone derivative 11r | HeLa (cervical cancer) | 7.1 ± 0.27 | [13] |

| Xanthone derivative 11t | Bel-7402 (hepatoma) | 5.5 ± 0.23 | [13] |

| 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one | MDA-MB-231 (breast cancer) | 0.46 ± 0.03 | [14] |

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of various inflammatory diseases.[15][16]

Mechanisms of Action:

-

Inhibition of Inflammatory Mediators: Certain dihydroxyxanthones have shown strong inhibitory effects on the release of β-glucuronidase and histamine from mast cells, as well as the release of β-glucuronidase and lysozyme from neutrophils.[17]

-

Suppression of Superoxide Formation: Several hydroxylated this compound derivatives have exhibited potent inhibitory effects on superoxide formation in rat neutrophils.[17]

-

Modulation of Nrf2 Pathway: Natural and synthetic xanthones can counteract oxidative stress and inflammation by modulating the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway.[18] Activation of Nrf2 leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[18]

-

Inhibition of NF-κB: Some xanthone derivatives have been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response.[19] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[19]

Quantitative Data on Anti-inflammatory Activity:

| Derivative | Assay | Effect | Reference |

| 1,3-Dihydroxyxanthone | Inhibition of β-glucuronidase and histamine release from mast cells | Strong | [17] |

| 3,5-Dihydroxyxanthone | Inhibition of β-glucuronidase and histamine release from mast cells | Strong | [17] |

| 1,6-Dihydroxyxanthone | Inhibition of β-glucuronidase release from neutrophils | Strong | [17] |

| 1,3,8-Trihydroxyxanthone | Inhibition of β-glucuronidase and lysozyme release from neutrophils | Strong | [17] |

| 1,3-Dihydroxyxanthone | Inhibition of superoxide formation in neutrophils | Potent | [17] |

| 1,6-Dihydroxyxanthone | Inhibition of superoxide formation in neutrophils | Potent | [17] |

| 1,3,7-Trihydroxyxanthone | Inhibition of superoxide formation in neutrophils | Potent | [17] |

| 1,3,5,6-Tetrahydroxyxanthone | Inhibition of superoxide formation in neutrophils | Potent | [17] |

| 2,3,6,7-Tetrahydroxyxanthone | Inhibition of superoxide formation in neutrophils | Potent | [17] |

| 3,4,5,6-Tetrahydroxyxanthone | Inhibition of superoxide formation in neutrophils | Potent | [17] |

| 1,6-Dihydroxyxanthone | Inhibition of polymyxin B-induced hind-paw edema in mice | Remarkable | [16][17] |

| 3,5-Dihydroxyxanthone | Inhibition of polymyxin B-induced hind-paw edema in mice | Remarkable | [16][17] |

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogens.[20][21]

Mechanisms of Action:

-

Disruption of Cell Wall: Some xanthone derivatives exhibit a multifaceted mode of action that includes the disruption of the bacterial cell wall by interacting with lipoteichoic acid or lipopolysaccharides.[20]

-

Inhibition of DNA Synthesis: These derivatives can also suppress DNA synthesis, with molecular docking studies suggesting the formation of a stable complex with the bacterial gyrase enzyme.[20]

Structure-Activity Relationship (SAR):

-

The lipophilicity of the xanthone structure, enhanced by methoxy and prenyl groups, allows it to penetrate bacterial cell membranes, particularly in Gram-positive bacteria.[8]

-

Hydroxyl groups on the xanthone scaffold can promote hydrogen bonding with the bacterial membrane, leading to structural disruption.[8]

Quantitative Data on Antimicrobial Activity:

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| XT17 | Staphylococcus aureus | 2 | [20] |

| XT17 | Pseudomonas aeruginosa | 4 | [20] |

| XT17 | Escherichia coli | 8 | [20] |

| XT17 | Candida albicans | 16 | [20] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the pharmacological properties of this compound derivatives.

In Vitro Anticancer Activity Assessment

3.1.1 Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

-

3.1.2 Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis induced by this compound derivatives.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells but can stain the nucleus of dead or late apoptotic cells.

-

Methodology:

-

Cells are treated with the this compound derivative for a specified time.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

In Vivo Anti-inflammatory Activity Assessment

3.2.1 Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the anti-inflammatory activity of compounds.[22]

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

-

Methodology:

-

Rats are divided into control and treatment groups.

-

The test compounds (this compound derivatives) or a reference drug (e.g., aspirin) are administered orally to the treatment groups. The control group receives the vehicle.[22]

-

After a specific time (e.g., 1 hour), a subplantar injection of carrageenan solution is administered to the right hind paw of each rat.[22]

-

The paw volume is measured at different time points after carrageenan injection using a plethysmometer.[22]

-

The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

-

In Vitro Antimicrobial Activity Assessment

3.3.1 Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: The test compound is serially diluted and incubated with a standardized inoculum of the microorganism. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

-

Methodology (Broth Microdilution):

-

Serial twofold dilutions of the this compound derivative are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., temperature, time).

-

After incubation, the wells are visually inspected for turbidity (growth).

-

The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]

-

Visualizations

Signaling Pathways

Caption: Key anticancer signaling pathways modulated by this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcea.org [ijcea.org]

- 12. Xanthone derivatives as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and in vitro antitumor activities of xanthone derivatives containing 1,4-disubstituted-1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory activity of novel xanthone derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anti-inflammatory effects of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New xanthone derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of Euxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euxanthone, a naturally occurring xanthone derivative found in various plant species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, focusing on its mechanisms of action, experimental validation, and the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

This compound's antioxidant properties are attributed to its ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. It exerts its effects through direct radical scavenging and by modulating endogenous antioxidant defense systems. This guide will delve into the quantitative data from various antioxidant assays, provide detailed experimental protocols, and visualize the complex signaling cascades involved.

Data Presentation: In Vitro Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using several established in vitro assays. While specific IC50 and FRAP values for this compound are not consistently reported across the literature, this section summarizes the typical findings for xanthone derivatives and provides a comparative context.

| Assay | Principle | Typical Results for Xanthone Derivatives | Reference Compound |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change. | Varies depending on the specific derivative and experimental conditions. Generally, xanthones exhibit potent scavenging activity.[1][2][3] | Ascorbic Acid, Trolox, BHT, BHA[3] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Similar to DPPH, xanthone derivatives demonstrate significant ABTS radical scavenging capacity.[1][4][5] | Trolox, Ascorbic Acid[1][4] |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Xanthone derivatives have been shown to possess considerable ferric reducing power.[6][7] | Ferrous sulfate (FeSO₄), Trolox |

| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in cell cultures. | Studies on other phenolic compounds suggest that this assay provides a more biologically relevant measure of antioxidant activity.[8] | Quercetin |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the investigation of this compound's antioxidant potential.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a change in color from violet to yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[3]

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The ability of an antioxidant to scavenge this radical is measured by the decrease in absorbance.[1]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction Mixture: Add a specific volume of each this compound dilution to a fixed volume of the ABTS•⁺ working solution.

-

Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance of the solutions at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.[4][5]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of ferric chloride (FeCl₃) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[7][9]

-

Sample Preparation: Prepare a series of dilutions of this compound.

-

Reaction Mixture: Add a small volume of the this compound sample to a larger volume of the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of ferrous sulfate (FeSO₄). The antioxidant capacity of this compound is expressed as Fe²⁺ equivalents or in reference to a standard antioxidant like Trolox.[6]

Cellular Antioxidant Activity (CAA) Assay using Caco-2 Cells

Principle: This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) induced by a pro-oxidant. The Caco-2 cell line is often used as a model for the human intestinal epithelium.[8]

Protocol:

-

Cell Culture: Culture Caco-2 cells in a suitable medium until they reach confluence in a 96-well plate.

-

Loading with Fluorescent Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation.

-

Treatment with this compound: Remove the DCFH-DA solution and treat the cells with different concentrations of this compound for a specific period.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant agent, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculation: The antioxidant activity is determined by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the oxidative stress response.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, this compound can promote the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[10]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes, including the response to oxidative stress. This compound has been shown to modulate MAPK signaling, which can, in turn, influence the activation of Nrf2 and other downstream antioxidant responses. The p38 MAPK cascade, in particular, is implicated in this compound's protective effects against oxidative damage.[2][11]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of oxidative stress and inflammation, the inhibition of the NF-κB pathway is a key therapeutic target. This compound has been demonstrated to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators and mitigating oxidative damage.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antioxidant potential of this compound.

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging activities and the modulation of key cellular signaling pathways, including the Nrf2-ARE, MAPK, and NF-κB pathways. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound as a potential therapeutic agent for diseases associated with oxidative stress. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibits traumatic spinal cord injury via anti-oxidative stress and suppression of p38 and PI3K/Akt signaling pathway in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel Therapeutic Targets for Euxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthone, a naturally occurring xanthonoid, has demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth analysis of the known molecular mechanisms of this compound, summarizes its effects on various signaling pathways, and presents quantitative data on its biological activity. By consolidating this information and providing detailed experimental protocols, this document aims to facilitate the identification of novel therapeutic targets for this promising compound.

Introduction

This compound is a xanthone derivative that can be isolated from several plant species, including Polygala caudata[1]. Its diverse pharmacological properties have made it a subject of intense research for its potential therapeutic applications in a range of diseases. Understanding the molecular targets and signaling pathways modulated by this compound is crucial for its development as a therapeutic agent. This guide synthesizes the current knowledge on this compound's mechanism of action and provides a framework for future research into novel therapeutic applications.

Known Molecular Targets and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways and direct interaction with various protein targets. The primary mechanisms of action identified to date include the induction of autophagy, modulation of protein kinase C (PKC) activity, and inhibition of the PI3K/Akt and NF-κB signaling pathways.

Induction of Autophagy

This compound has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components, which plays a critical role in its neuroprotective and anti-cancer effects. In models of Alzheimer's disease, this compound attenuates Aβ1-42-induced oxidative stress and apoptosis by triggering autophagy[2]. This process is crucial for clearing aggregated proteins and damaged organelles, thereby promoting neuronal survival.

Modulation of Protein Kinase C (PKC)

This compound has been identified as a modulator of Protein Kinase C (PKC) isoforms. It has been shown to activate various PKC isoforms, with a notable selectivity for PKC-zeta[3]. This modulation of PKC activity is implicated in its effects on neurite outgrowth and vasodilation[4].

Inhibition of PI3K/Akt and NF-κB Signaling

This compound has been demonstrated to suppress the PI3K/Akt and NF-κB signaling pathways, which are critical for cell survival, proliferation, and inflammation. In the context of traumatic spinal cord injury, this compound exerts its neuroprotective effects by inhibiting these pathways[5]. The inhibition of NF-κB also contributes to its anti-inflammatory properties by reducing the expression of pro-inflammatory mediators.

Other Identified Targets and Pathways

-

MAPK Pathway: this compound is known to activate the MAP kinase pathway, which is involved in its neurite outgrowth-promoting effects[6].

-

COX-2: this compound has been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis[7].

-

Mitochondrial Function: this compound can attenuate mitochondrial fragmentation and suppress oxidative stress, contributing to its neuroprotective effects[8][9][10].

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and related xanthone derivatives from various studies.

Table 1: Cytotoxicity of Xanthone Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-hydroxyxanthone | T47D | 22.42 | [11] |

| 1,3-dihydroxyxanthone | T47D | 66.58 | [11] |

| 3-hydroxyxanthone | T47D | 100.19 | [11] |

| Xanthone | T47D | 194.34 | [11] |

| Novel Prenylated Xanthone | U-87 | 6.39 | [12] |

| Novel Prenylated Xanthone | SGC-7901 | 8.09 | [12] |

| Novel Prenylated Xanthone | PC-3 | 6.21 | [12] |

| Novel Prenylated Xanthone | H490 | 7.84 | [12] |

| Novel Prenylated Xanthone | A549 | 4.84 | [12] |

| Novel Prenylated Xanthone | CNE-1 | 3.35 | [12] |

| Novel Prenylated Xanthone | CNE-2 | 4.01 | [12] |

| Xanthone Derivative 5 | WiDR | 37.8 | [13] |

| Xanthone Derivative (XD-1) | HepG2 | 18.6 | [14] |

Table 2: Vasorelaxant Effect of this compound

| Parameter | Value | Reference |

| IC50 for high K+-induced contractions | 32.28 ± 1.73 µM | ChemFaces |

| IC50 for norepinephrine-induced contractions | 32.50 ± 2.15 µM | ChemFaces |

| IC50 for PDBu-induced contraction (with Ca2+) | 20.15 ± 1.56 µM | ChemFaces |

| IC50 for PDBu-induced contraction (without Ca2+) | 18.30 ± 1.62 µM | ChemFaces |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for novel target identification.

References

- 1. oncology.wisc.edu [oncology.wisc.edu]

- 2. This compound Attenuates Aβ1-42-Induced Oxidative Stress and Apoptosis by Triggering Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential activation of protein kinase C isoforms by this compound, revealed by an in vivo yeast phenotypic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits traumatic spinal cord injury via anti-oxidative stress and suppression of p38 and PI3K/Akt signaling pathway in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Autophagy by a Thioxanthone Decreases the Viability of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Control of cyclooxygenase-2 expression and tumorigenesis by endogenous 5-methoxytryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound improves cognitive impairment by attenuating mitochondrial fragmentation and suppressing oxidative stress [ceji.termedia.pl]

- 9. This compound improves cognitive impairment by attenuating mitochondrial fragmentation and suppressing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound improves cognitive impairment by attenuating mitochondrial fragmentation and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcea.org [ijcea.org]

- 12. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Euxanthone (CAS No. 529-61-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euxanthone, a naturally occurring xanthonoid with the CAS number 529-61-3, has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various plant species, particularly those of the Polygala and Cratoxylum genera, this compound has demonstrated a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, and vasorelaxant properties.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its physicochemical characteristics, biological activities with corresponding quantitative data, detailed experimental protocols for key assays, and an exploration of its underlying mechanisms of action, with a focus on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, chemically known as 1,7-dihydroxyxanthen-9-one, is a yellow crystalline solid.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 529-61-3 | [5] |

| Molecular Formula | C₁₃H₈O₄ | [4] |

| Molecular Weight | 228.20 g/mol | [4] |

| Melting Point | 240 °C | [4][6] |

| Appearance | Yellow powder/needles | [4] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water (6.882 mg/L @ 25 °C est.). | |

| XLogP3 | 2.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. The following tables summarize the available quantitative data for its key pharmacological effects.

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | Assay | IC₅₀ (µM) | Exposure Time | Reference |

| A549 (Taxol-resistant) | MTT | > 200 | 48 h | [1] |

| Osteosarcoma (OS) cells | - | 10-20 (inhibits migration) | 24 h | [1] |

| KB | Resazurin reduction | 20.0 | - | [2] |

| KBv200 | Resazurin reduction | 30.0 | - | [2] |

Vasorelaxant Activity

This compound induces vasorelaxation through multiple pathways.[2]

| Condition | Assay | IC₅₀ (µM) | Reference |

| High K⁺-induced contraction | Rat thoracic aorta relaxation | 32.28 ± 1.73 | [2] |

| Norepinephrine-induced contraction | Rat thoracic aorta relaxation | 32.50 ± 2.15 | [2] |

| PDBu-induced contraction (in presence of Ca²⁺) | Rat thoracic aorta relaxation | 20.15 ± 1.56 | [2] |

| PDBu-induced contraction (in absence of Ca²⁺) | Rat thoracic aorta relaxation | 18.30 ± 1.62 | [2] |

Anti-Inflammatory and Neuroprotective Activities

While specific IC₅₀ or EC₅₀ values for this compound's anti-inflammatory and neuroprotective effects are not consistently reported in the readily available literature, studies have shown its potential in these areas. For instance, this compound has been shown to suppress the production of pro-inflammatory cytokines and protect against sevoflurane-induced neurotoxicity.[7] Further quantitative studies are required to establish precise dose-response relationships for these activities.

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. The primary mechanisms identified involve the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Protein Kinase C (PKC) Pathway

This compound has been shown to differentially activate various PKC isoforms, with a remarkable selectivity for PKC-ζ.[8] This activation is crucial for some of its observed biological effects, including its vasorelaxant properties.

References

- 1. Investigation and development of novel synthetic approaches for synthesis of this compound and derived dyes - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06475E [pubs.rsc.org]

- 2. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 3. This compound inhibits traumatic spinal cord injury via anti-oxidative stress and suppression of p38 and PI3K/Akt signaling pathway in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C13H8O4 | CID 5281631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PKC isoforms activate LRRK1 kinase by phosphorylating conserved residues (Ser1064, Ser1074 and Thr1075) within the CORB GTPase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Ameliorates Sevoflurane-Induced Neurotoxicity in Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential activation of protein kinase C isoforms by this compound, revealed by an in vivo yeast phenotypic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Yellow: An In-depth Technical Guide to the Early History and Discovery of Euxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Early History and Discovery

The story of euxanthone is inseparable from that of "Indian yellow," a brilliant and lightfast yellow pigment used in Indian and European art.[1] For much of the 19th century, the origin of Indian yellow was shrouded in mystery, with theories ranging from botanical sources to the urine of various animals.[1]

The first significant chemical investigation into Indian yellow was conducted by the Scottish chemist John Stenhouse in 1844 . He reported that the raw pigment, known as "purree," was composed primarily of a magnesium salt of a new organic acid, which he named euxanthic acid .[1] A few years later, in 1846, O.L. Erdmann also investigated the pigment and independently confirmed the presence of euxanthic acid.

A pivotal moment in understanding the origin of Indian yellow came in 1883 , when T.N. Mukharji , an official at the Calcutta Museum, investigated the production of the pigment in Mirzapur, near Monghyr, India. He provided a firsthand account of the process, reporting that the pigment was produced from the urine of cows fed exclusively on mango leaves (Mangifera indica).[1] This diet, rich in polyphenols, led to the metabolic formation of euxanthic acid, which was then excreted. The urine was collected, heated to precipitate the crude pigment, which was then washed and formed into balls.[1] The production of Indian yellow was eventually banned in the early 20th century due to the inhumane treatment of the cows.[1]

The final piece of the chemical puzzle was put in place by the German chemist Carl Graebe . In a landmark paper published in 1889 in the Annalen der Chemie, titled "Ueber die Euxanthon Gruppe" (On the this compound Group), Graebe detailed his comprehensive investigation into euxanthic acid and its derivatives. He successfully hydrolyzed euxanthic acid, breaking it down into two components: a sugar-like acid, which was later identified as glucuronic acid, and a yellow, crystalline substance with phenolic properties, which he named This compound . This established this compound as the aglycone of euxanthic acid and the chromophore responsible for the pigment's vibrant color.

Structural Elucidation: Classical Approaches

The determination of this compound's structure in the late 19th century was a feat of classical organic chemistry, relying on elemental analysis, degradation reactions, and derivatization, long before the advent of spectroscopic techniques.

Elemental Analysis and Molecular Formula

Graebe subjected purified this compound to combustion analysis to determine its elemental composition. His results were consistent with the molecular formula C₁₃H₈O₄ . This was a crucial first step in understanding the molecule's atomic makeup.

Functional Group Analysis

Through a series of chemical tests, Graebe identified key functional groups in the this compound molecule. The formation of a diacetyl derivative upon treatment with acetic anhydride indicated the presence of two hydroxyl (-OH) groups . The molecule's acidic nature and its reaction with ferric chloride were also characteristic of phenols.

Degradative Studies: Potash Fusion

A critical experiment in deducing the core structure of this compound was potash fusion . By heating this compound with molten potassium hydroxide, Graebe was able to break the molecule down into smaller, identifiable fragments. This harsh treatment cleaved the ether linkage of the xanthone core. The main products identified from this degradation were resorcinol and hydroquinone-carboxylic acid (gentisic acid).

This result was instrumental in deducing that this compound was composed of a resorcinol unit and a hydroquinone unit linked together. The presence of the ketone group and the ether linkage to form the central pyrone ring of the xanthone scaffold was inferred from these degradation products and the molecular formula.

Early Synthesis

The proposed structure of this compound as 1,7-dihydroxyxanthone was eventually confirmed by synthesis, although the early synthetic methods were often low-yielding. One of the early synthetic approaches involved the condensation of β-resorcylic acid and hydroquinone in the presence of a dehydrating agent like acetic anhydride.

Quantitative Data

The following table summarizes the key quantitative data for this compound, combining information from early investigations and modern analysis for comparison.

| Property | Early Reported Value (c. 1889) | Modern Value |

| Molecular Formula | C₁₃H₈O₄ | C₁₃H₈O₄ |